molecular formula C15H15N3O3S B11694506 N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide

N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide

Cat. No.: B11694506
M. Wt: 317.4 g/mol
InChI Key: GCMDFYOYWTZQAW-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazide group, a methoxyphenyl group, and a pyridinylsulfanyl group. The combination of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with 2-(pyridin-2-ylsulfanyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, antimicrobial properties, and other bioactivities.

    Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs targeting specific diseases or conditions.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors or other biomolecules, modulating signaling pathways and cellular responses. The specific molecular targets and pathways involved would depend on the compound’s structure and the biological context in which it is studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide
  • N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide
  • N’-[(E)-(2-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide

Uniqueness

N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxyphenyl and pyridinylsulfanyl groups may enhance its ability to interact with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C15H15N3O3S/c1-21-12-5-6-13(19)11(8-12)9-17-18-14(20)10-22-15-4-2-3-7-16-15/h2-9,19H,10H2,1H3,(H,18,20)/b17-9+

InChI Key

GCMDFYOYWTZQAW-RQZCQDPDSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)CSC2=CC=CC=N2

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)CSC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.